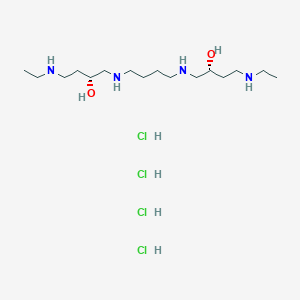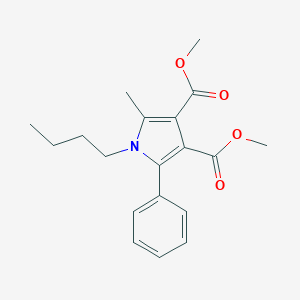
1H-Pyrrole-3,4-dicarboxylic acid, 1-butyl-2-methyl-5-phenyl-, dimethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrole-3,4-dicarboxylic acid, 1-butyl-2-methyl-5-phenyl-, dimethyl ester is a chemical compound that has been found to have potential applications in scientific research. This compound is a member of the pyrrole family of organic compounds and has been shown to have a range of interesting properties. In
Wirkmechanismus
The mechanism of action of 1H-Pyrrole-3,4-dicarboxylic acid, 1-butyl-2-methyl-5-phenyl-, dimethyl ester is not fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes that are involved in cell growth and division. This inhibition leads to the death of cancer cells and could potentially be used in the development of new cancer treatments.
Biochemische Und Physiologische Effekte
1H-Pyrrole-3,4-dicarboxylic acid, 1-butyl-2-methyl-5-phenyl-, dimethyl ester has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that the compound has activity against cancer cells, bacterial and viral infections. Additionally, the compound has been shown to have antioxidant properties, which could potentially be useful in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1H-Pyrrole-3,4-dicarboxylic acid, 1-butyl-2-methyl-5-phenyl-, dimethyl ester in lab experiments is its potential as a new drug candidate. The compound has been shown to have activity against a range of diseases and could potentially be used in the development of new treatments. However, one limitation of using the compound in lab experiments is its limited availability. The synthesis of the compound can be complex and time-consuming, which could limit its use in certain studies.
Zukünftige Richtungen
There are several future directions for research on 1H-Pyrrole-3,4-dicarboxylic acid, 1-butyl-2-methyl-5-phenyl-, dimethyl ester. One area of interest is in the development of new drugs for the treatment of cancer and bacterial and viral infections. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential use in the treatment of various diseases. Finally, the synthesis of the compound could be optimized to make it more readily available for use in scientific research.
Synthesemethoden
1H-Pyrrole-3,4-dicarboxylic acid, 1-butyl-2-methyl-5-phenyl-, dimethyl ester can be synthesized using a variety of methods. One common method involves the reaction of pyrrole with butyl acrylate and benzaldehyde in the presence of a catalyst. Another method involves the reaction of pyrrole with dimethyl malonate and benzaldehyde in the presence of a base. These methods have been shown to be effective in producing the compound in high yields.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrole-3,4-dicarboxylic acid, 1-butyl-2-methyl-5-phenyl-, dimethyl ester has a range of potential scientific research applications. One area of interest is in the development of new drugs for the treatment of various diseases. The compound has been shown to have activity against cancer cells and could potentially be used in the development of new cancer treatments. Additionally, the compound has been shown to have activity against bacterial and viral infections, making it a potential candidate for the development of new antibiotics and antiviral drugs.
Eigenschaften
CAS-Nummer |
162151-94-2 |
|---|---|
Produktname |
1H-Pyrrole-3,4-dicarboxylic acid, 1-butyl-2-methyl-5-phenyl-, dimethyl ester |
Molekularformel |
C19H23NO4 |
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
dimethyl 1-butyl-2-methyl-5-phenylpyrrole-3,4-dicarboxylate |
InChI |
InChI=1S/C19H23NO4/c1-5-6-12-20-13(2)15(18(21)23-3)16(19(22)24-4)17(20)14-10-8-7-9-11-14/h7-11H,5-6,12H2,1-4H3 |
InChI-Schlüssel |
ZWDUMKJFZANDEY-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=C(C(=C1C2=CC=CC=C2)C(=O)OC)C(=O)OC)C |
Kanonische SMILES |
CCCCN1C(=C(C(=C1C2=CC=CC=C2)C(=O)OC)C(=O)OC)C |
Andere CAS-Nummern |
162151-94-2 |
Synonyme |
dimethyl 1-butyl-2-methyl-5-phenyl-pyrrole-3,4-dicarboxylate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3-Methyl-2,3-diazabicyclo[2.2.1]heptan-2-yl)acetonitrile](/img/structure/B63835.png)
![(1R,5R)-1-propan-2-yl-4-sulfanylidene-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B63841.png)
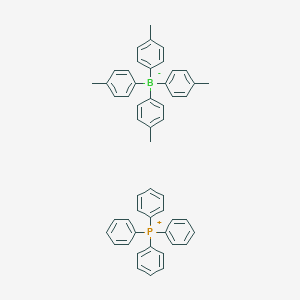
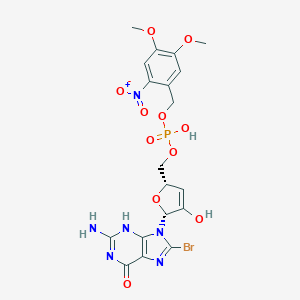
![7-Hydroxy-9-phenyl-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B63847.png)
![6-Fluorobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B63848.png)
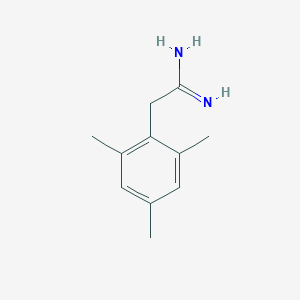
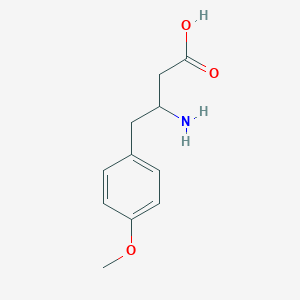
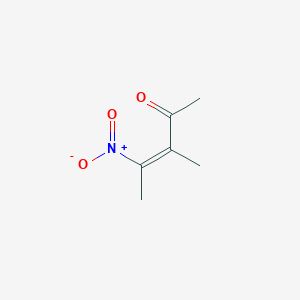
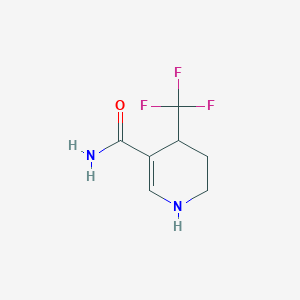
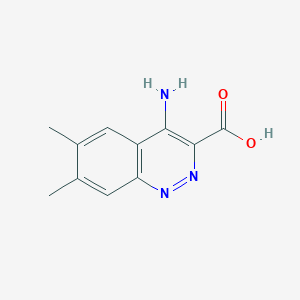
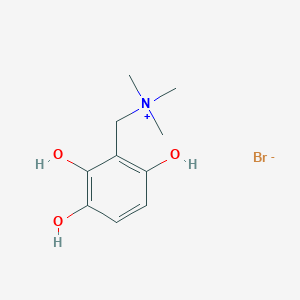
![1H-Imidazo[4,5-b]pyridine](/img/structure/B63865.png)
